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Compound of Interest

Compound Name: M1069

Cat. No.: B10861853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for mitigating potential toxicities

associated with the dual A2A/A2B adenosine receptor antagonist, M1069, during long-term

animal studies. The following information is designed to address common challenges and

provide actionable strategies to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)
Q1: What is M1069 and what is its primary mechanism of action?

M1069 is a highly selective, orally active dual antagonist of the A2A and A2B adenosine

receptors.[1] Its primary mechanism of action is to counteract the immunosuppressive effects of

high concentrations of adenosine within the tumor microenvironment.[2][3] By blocking A2A and

A2B receptors on immune cells, M1069 restores anti-tumor immune responses, including the

production of pro-inflammatory cytokines like IL-2 and the inhibition of immunosuppressive

factors such as VEGF.[2][3]

Q2: What is the reported clinical safety profile of M1069?

Preliminary data from a Phase 1 clinical trial in patients with advanced solid tumors

(NCT05198349) has indicated that M1069 has a "clean safety profile."[4][5] Observed adverse

events have been limited to Grade 1 and 2, with no dose-limiting toxicities reported.[4]
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Q3: What are the potential on-target and off-target toxicities of adenosine receptor antagonists?

While selective A2A receptor antagonists are generally considered to have a good safety

profile, preclinical studies on related compounds suggest potential for cardiovascular and

central nervous system effects.[6] Activation of A2A and A2B receptors can influence heart rate

and vascular tone.[7] Therefore, careful monitoring of cardiovascular parameters in long-term

studies is warranted. Off-target effects are minimized by the high selectivity of M1069 for

A2A/A2B receptors over A1 and A3 receptors.[1]

Q4: What are the key considerations for designing a long-term toxicology study for M1069?

A well-designed long-term toxicology study for a small molecule like M1069 should be

conducted in at least two species (one rodent and one non-rodent) and adhere to regulatory

guidelines such as ICH M3(R2) and S9. Key components include dose-range finding studies,

daily clinical observations, regular monitoring of body weight and food consumption, and

comprehensive hematological, serum biochemical, and histopathological analyses at multiple

time points.
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Observed Issue Potential Cause Recommended Action

Unexpected weight loss or

reduced food consumption in

treated animals.

- General malaise related to

high dose levels. -

Gastrointestinal effects.

- Re-evaluate dose levels.

Consider dose reduction or

intermittent dosing schedule. -

Perform detailed clinical

observations for signs of GI

distress. - Analyze serum

chemistry for metabolic

disturbances.

Elevated liver enzymes (ALT,

AST) in serum biochemistry.
- Drug-induced hepatotoxicity.

- Correlate with

histopathological findings of

the liver. - Consider reducing

the dose or discontinuing

treatment in affected animals. -

Investigate potential for drug-

drug interactions if M1069 is

used in combination.

Changes in heart rate or blood

pressure during monitoring.

- On-target cardiovascular

effects of adenosine receptor

antagonism.

- Implement continuous or

frequent cardiovascular

monitoring (e.g., telemetry). -

Correlate findings with dose

level and pharmacokinetic

data. - Conduct a thorough

cardiovascular safety

pharmacology study.

Altered hematological

parameters (e.g., anemia,

neutropenia).

- Potential effects on

hematopoiesis.

- Perform complete blood

counts (CBCs) at regular

intervals. - Examine bone

marrow histopathology. -

Evaluate for potential

hemolysis or

immunosuppression.

Quantitative Data Summary
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The following tables present hypothetical data representative of a 90-day toxicology study of

M1069 in Sprague-Dawley rats. This data is for illustrative purposes only and is not derived

from actual study results for M1069. It is intended to provide a framework for the types of data

that should be collected and analyzed.

Table 1: Hematology Data (Day 90)

Parameter
Vehicle
Control (Male)

M1069 Low
Dose (Male)

M1069 Mid
Dose (Male)

M1069 High
Dose (Male)

WBC (10³/µL) 8.5 ± 1.2 8.3 ± 1.5 8.1 ± 1.3 7.9 ± 1.6

RBC (10⁶/µL) 7.2 ± 0.5 7.1 ± 0.6 7.0 ± 0.4 6.8 ± 0.7

Hemoglobin

(g/dL)
14.1 ± 1.0 13.9 ± 1.2 13.5 ± 1.1 13.1 ± 1.3

Platelets (10³/µL) 850 ± 150 840 ± 160 820 ± 140 800 ± 170

Table 2: Serum Biochemistry Data (Day 90)

Parameter
Vehicle
Control (Male)

M1069 Low
Dose (Male)

M1069 Mid
Dose (Male)

M1069 High
Dose (Male)

ALT (U/L) 45 ± 10 48 ± 12 55 ± 15 65 ± 20

AST (U/L) 110 ± 20 115 ± 25 125 ± 30 140 ± 35

BUN (mg/dL) 20 ± 5 21 ± 4 22 ± 6 24 ± 5

Creatinine

(mg/dL)
0.6 ± 0.1 0.6 ± 0.1 0.7 ± 0.2 0.7 ± 0.1

*Statistically

significant

difference from

vehicle control (p

< 0.05)

Table 3: Organ Weight Data (Day 90)
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Organ
Vehicle
Control (Male,
g)

M1069 Low
Dose (Male, g)

M1069 Mid
Dose (Male, g)

M1069 High
Dose (Male, g)

Liver 12.5 ± 1.5 12.8 ± 1.6 13.5 ± 1.8 14.5 ± 2.0

Kidneys 2.5 ± 0.3 2.5 ± 0.4 2.6 ± 0.3 2.7 ± 0.4

Spleen 0.8 ± 0.1 0.8 ± 0.2 0.7 ± 0.1 0.7 ± 0.1

Heart 1.2 ± 0.2 1.2 ± 0.1 1.2 ± 0.2 1.3 ± 0.1

Statistically

significant

difference from

vehicle control (p

< 0.05)

Experimental Protocols
Protocol 1: Long-Term (90-Day) Oral Toxicity Study in
Rats

Animal Model: 80 male and 80 female Sprague-Dawley rats, 6-8 weeks old at the start of the

study.

Groups: Animals are randomly assigned to four groups (10 males and 10 females per group

for interim and terminal sacrifices):

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

Group 2: M1069 Low Dose

Group 3: M1069 Mid Dose

Group 4: M1069 High Dose

Dosing: M1069 is administered orally via gavage once daily for 90 consecutive days. Dose

volumes are adjusted based on the most recent body weight.
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Clinical Observations:

Mortality and morbidity checks are performed twice daily.

Detailed clinical examinations are conducted weekly, including assessment of skin, fur,

eyes, mucous membranes, respiratory and circulatory effects, autonomic and central

nervous system effects, and somatomotor activity.

Body Weight and Food Consumption: Recorded weekly.

Ophthalmology: Examinations are performed prior to the start of the study and at

termination.

Hematology and Serum Biochemistry: Blood samples are collected via the retro-orbital sinus

or other appropriate method on day 30 (interim) and day 91 (terminal). Parameters listed in

Tables 1 and 2 are analyzed.

Necropsy and Histopathology:

At day 31 (interim) and day 91 (terminal), animals are euthanized.

A full gross necropsy is performed on all animals.

Organ weights (as listed in Table 3) are recorded.

A comprehensive list of tissues is collected and preserved in 10% neutral buffered formalin

for histopathological examination.
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Caption: M1069 blocks adenosine-mediated immunosuppression.
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Caption: Workflow for a long-term animal toxicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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